molecular formula C30H53BrO2 B14112223 4-Bromo-1,2-bis(dodecyloxy)benzene CAS No. 210834-64-3

4-Bromo-1,2-bis(dodecyloxy)benzene

Cat. No.: B14112223
CAS No.: 210834-64-3
M. Wt: 525.6 g/mol
InChI Key: DVWCBOHUJKVXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the dodecyloxy groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(dodecyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while oxidation reactions might produce corresponding quinones or other oxidized products.

Scientific Research Applications

4-Bromo-1,2-bis(dodecyloxy)benzene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds or as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(dodecyloxy)benzene in various reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as an electrophile, facilitating the substitution by nucleophiles. The presence of dodecyloxy groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-bis(dodecyloxy)benzene is unique due to the presence of both a bromine atom and two long dodecyloxy chains. This combination imparts specific physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.

Properties

CAS No.

210834-64-3

Molecular Formula

C30H53BrO2

Molecular Weight

525.6 g/mol

IUPAC Name

4-bromo-1,2-didodecoxybenzene

InChI

InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-29-24-23-28(31)27-30(29)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3

InChI Key

DVWCBOHUJKVXAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.